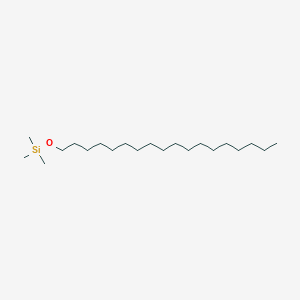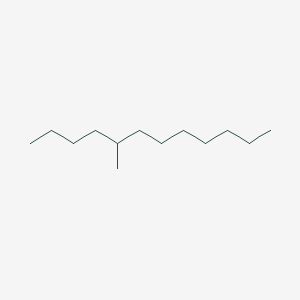
N-Ethyl-1,2,3,4-tetrahydro-2-naphthalenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-1,2,3,4-tetrahydro-2-naphthalenamine, also known as TEN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TEN is a bicyclic amine that is structurally similar to neurotransmitters such as dopamine and serotonin, which makes it an interesting target for research in the field of neuroscience.
Mécanisme D'action
The exact mechanism of action of N-Ethyl-1,2,3,4-tetrahydro-2-naphthalenamine is not fully understood, but it is believed to act as an agonist on dopamine receptors. This leads to an increase in dopamine release, which can help alleviate the symptoms of Parkinson's disease and other dopamine-related disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including an increase in dopamine release, an increase in locomotor activity, and an improvement in cognitive function. These effects make it a promising candidate for the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-Ethyl-1,2,3,4-tetrahydro-2-naphthalenamine in lab experiments is its high purity and stability. However, one of the limitations of using this compound is its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for research on N-Ethyl-1,2,3,4-tetrahydro-2-naphthalenamine, including:
1. Further investigation into its mechanism of action and how it interacts with dopamine receptors.
2. Exploration of its potential applications in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder.
3. Development of more cost-effective synthesis methods to make it more accessible for research.
4. Investigation into its potential use as a tool for studying dopamine-related disorders in animal models.
In conclusion, this compound is a promising compound for research in the field of neuroscience due to its potential applications in the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and explore its potential applications in other fields.
Méthodes De Synthèse
There are several methods for synthesizing N-Ethyl-1,2,3,4-tetrahydro-2-naphthalenamine, but the most commonly used method involves the reduction of 1,2,3,4-tetrahydronaphthalene with lithium aluminum hydride (LAH) in the presence of ethylamine. The reaction typically takes place at low temperatures and yields a high purity product.
Applications De Recherche Scientifique
N-Ethyl-1,2,3,4-tetrahydro-2-naphthalenamine has been the subject of extensive research in recent years due to its potential applications in various fields. In the field of neuroscience, this compound has been shown to have agonistic effects on dopamine receptors, which makes it a potential candidate for the treatment of Parkinson's disease and other dopamine-related disorders.
Propriétés
Numéro CAS |
19485-86-0 |
|---|---|
Formule moléculaire |
C12H17N |
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
N-ethyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C12H17N/c1-2-13-12-8-7-10-5-3-4-6-11(10)9-12/h3-6,12-13H,2,7-9H2,1H3 |
Clé InChI |
RDDGNJSHYAVRDT-UHFFFAOYSA-N |
SMILES |
CCNC1CCC2=CC=CC=C2C1 |
SMILES canonique |
CCNC1CCCC2=CC=CC=C12 |
Synonymes |
N-Ethyl-1,2,3,4-tetrahydro-2-naphthalenamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



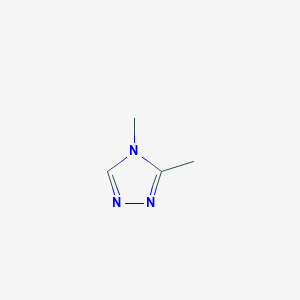
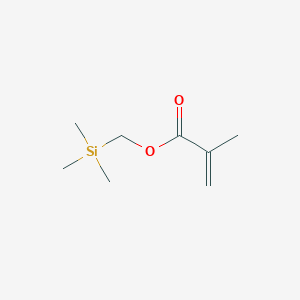


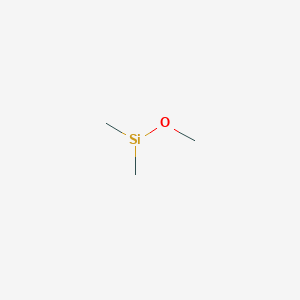
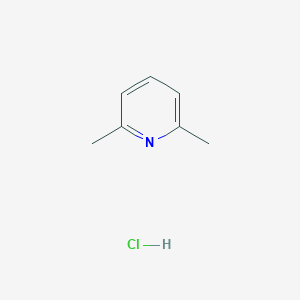
![5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B99031.png)

